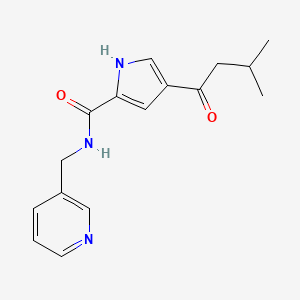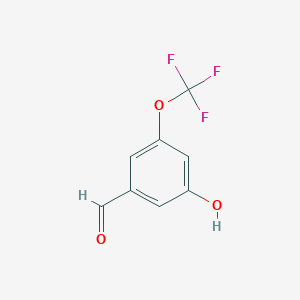
3-Hydroxy-5-(trifluoromethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5F3O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 3-position and a trifluoromethoxy group at the 5-position
作用机制
Target of Action
It is suggested that the compound may have an effect on the respiratory system .
Biochemical Pathways
It is known that a similar compound, 2-hydroxy-5-(trifluoromethoxy)benzaldehyde, is formed as an intermediate during the biotransformation pathways of cp-122,721 in humans .
Action Environment
It is generally recommended to keep the compound away from ignition sources, including static discharges .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group and the hydroxyl group onto the benzaldehyde ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 3,5-dihydroxybenzaldehyde is reacted with trifluoromethoxy reagents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
3-Hydroxy-5-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Hydroxy-5-(trifluoromethoxy)benzoic acid.
Reduction: 3-Hydroxy-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Hydroxy-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
- 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
- 5-Fluorosalicylaldehyde
- 5-Chlorosalicylaldehyde
Uniqueness
3-Hydroxy-5-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the hydroxyl and trifluoromethoxy groups on the benzaldehyde ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
3-hydroxy-5-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-7-2-5(4-12)1-6(13)3-7/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXZPCRXCUBKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2606158.png)
![2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide](/img/structure/B2606159.png)
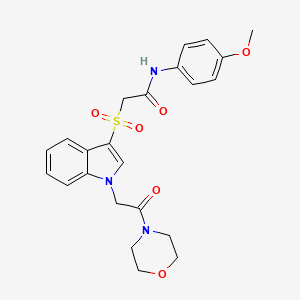
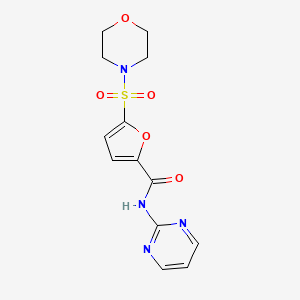
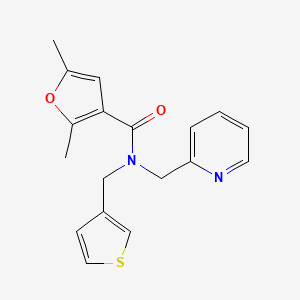
![3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone](/img/structure/B2606171.png)
![N-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2606172.png)
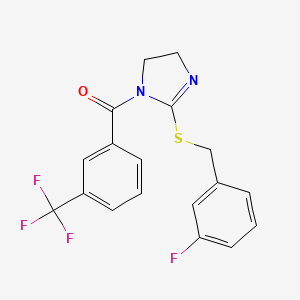
![1-(6-Methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)prop-2-en-1-one](/img/structure/B2606175.png)


